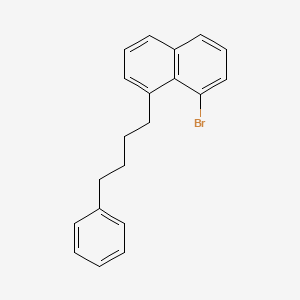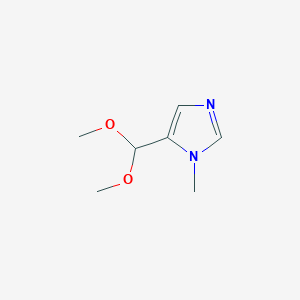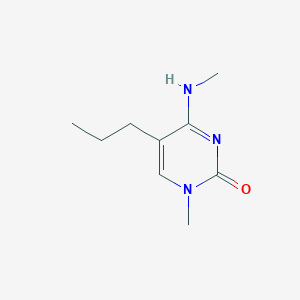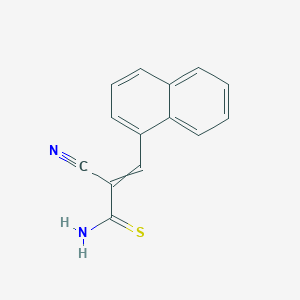![molecular formula C55H92O6 B12546808 1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione CAS No. 142050-21-3](/img/structure/B12546808.png)
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione is an organic compound with a complex structure It consists of a propane-1,3-dione core with two phenyl rings substituted with decyloxy groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dihydroxybenzaldehyde with decyl bromide to form 3,5-bis(decyloxy)benzaldehyde. This intermediate is then subjected to a Claisen condensation reaction with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The decyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione depends on its application. In materials science, its electronic properties are of interest. The decyloxy groups enhance solubility and processability, while the phenyl rings contribute to the compound’s electronic properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione: Similar structure but with methyl groups instead of decyloxy groups.
1,3-Bis(3,5-dipyridylphenyl)benzene: Contains pyridine rings instead of decyloxy groups.
Uniqueness
1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione is unique due to the presence of long decyloxy chains, which enhance its solubility and processability. This makes it particularly useful in applications requiring solution processing, such as the fabrication of thin films for electronic devices.
Propiedades
Número CAS |
142050-21-3 |
|---|---|
Fórmula molecular |
C55H92O6 |
Peso molecular |
849.3 g/mol |
Nombre IUPAC |
1,3-bis(3,5-didecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C55H92O6/c1-5-9-13-17-21-25-29-33-37-58-50-41-48(42-51(45-50)59-38-34-30-26-22-18-14-10-6-2)54(56)47-55(57)49-43-52(60-39-35-31-27-23-19-15-11-7-3)46-53(44-49)61-40-36-32-28-24-20-16-12-8-4/h41-46H,5-40,47H2,1-4H3 |
Clave InChI |
TXUCYIPQMOGMFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)CC(=O)C2=CC(=CC(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
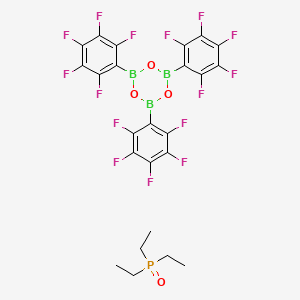
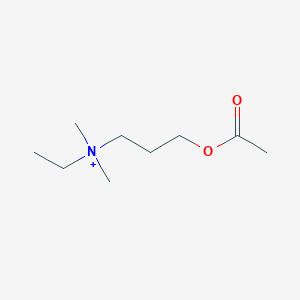
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
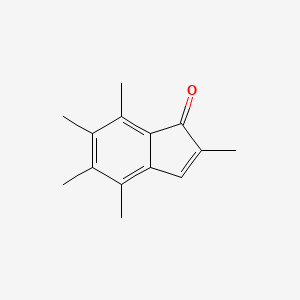
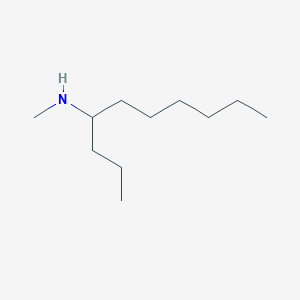
![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
